molecular formula C13H18BrNO B1408548 1-(1-(3-Bromophenyl)ethyl)piperidin-4-ol CAS No. 1704082-55-2

1-(1-(3-Bromophenyl)ethyl)piperidin-4-ol

Cat. No. B1408548
M. Wt: 284.19 g/mol
InChI Key: KLVAXUDXTLUENV-UHFFFAOYSA-N
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Description

1-(1-(3-Bromophenyl)ethyl)piperidin-4-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. The compound has been shown to exhibit promising pharmacological properties, making it a subject of interest for researchers.

Scientific Research Applications

Chiral Separation and Analysis

  • A study focused on the enantiomeric resolution and simulation of compounds similar to 1-(1-(3-Bromophenyl)ethyl)piperidin-4-ol. The research utilized a Chiralpak IA column, highlighting the importance of understanding chiral interactions in compounds like 1-(1-(3-Bromophenyl)ethyl)piperidin-4-ol. The study demonstrated that hydrogen bonding and π–π interactions play crucial roles in the chiral resolution process (Ali et al., 2016).

Potential in Treating Neurological Disorders

  • Research on optically active molecules based on a similar structure as 1-(1-(3-Bromophenyl)ethyl)piperidin-4-ol showed varying degrees of affinity for dopamine, serotonin, and norepinephrine transporters. This suggests potential applications in treating neurological disorders like drug abuse, depression, and ADHD (Kharkar et al., 2009).

Antimicrobial Properties

  • N-substituted derivatives of a compound structurally related to 1-(1-(3-Bromophenyl)ethyl)piperidin-4-ol were synthesized and showed moderate to significant antimicrobial activity. This highlights the potential of such compounds in antimicrobial applications (Khalid et al., 2016).

Anticancer Agents

  • Studies on propanamide derivatives of 1-(1-(3-Bromophenyl)ethyl)piperidin-4-ol analogs demonstrated potential as anticancer agents. This suggests the applicability of such compounds in cancer research and treatment (Rehman et al., 2018).

Selective Estrogen Receptor Modulators

  • A study on compounds similar to 1-(1-(3-Bromophenyl)ethyl)piperidin-4-ol explored their use as Selective Estrogen Receptor Modulators (SERMs), potentially beneficial in treating conditions like breast cancer (Yadav et al., 2011).

Structural and Steric Analysis

  • The structural and steric properties of 1-(1-(3-Bromophenyl)ethyl)piperidin-4-ol and related compounds were analyzed, providing insights into their potential pharmacological applications (Vardanyan, 2018).

properties

IUPAC Name

1-[1-(3-bromophenyl)ethyl]piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO/c1-10(11-3-2-4-12(14)9-11)15-7-5-13(16)6-8-15/h2-4,9-10,13,16H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLVAXUDXTLUENV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)Br)N2CCC(CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-(3-Bromophenyl)ethyl)piperidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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